4-(2-Pyridylazo)naphthol CAS number 85-85-8
4-(2-Pyridylazo)naphthol CAS number 85-85-8
An In-Depth Technical Guide to 4-(2-Pyridylazo)naphthol (PAN), CAS 85-85-8: Principles and Applications
Introduction
4-(2-Pyridylazo)naphthol, commonly known by the acronym PAN, is a highly versatile organic compound that has become indispensable in the field of analytical chemistry.[1] With the CAS number 85-85-8, this orange-red crystalline powder is renowned for its function as a chelating agent and metallochromic indicator.[2][3] PAN's utility stems from its ability to form stable, intensely colored complexes with a wide array of metal ions.[4][5] This characteristic makes it a powerful reagent for both qualitative and quantitative analysis, particularly in spectrophotometric determinations and complexometric titrations.[6][7] This guide provides a comprehensive exploration of PAN, from its fundamental physicochemical properties and synthesis to its mechanisms of action and core applications, offering researchers and scientists a detailed resource for leveraging this compound in their work.
Physicochemical and Spectroscopic Properties
The efficacy of PAN as an analytical reagent is rooted in its distinct chemical and physical characteristics. It is an aromatic azo compound, insoluble in water but soluble in various organic solvents like ethanol, methanol, and chloroform, as well as in alkaline solutions.[3][8] The molecule's proton dissociation constants (pKa) are crucial to its function, governing the pH range over which it can effectively bind metals.
| Property | Value | Source(s) |
| CAS Number | 85-85-8 | [2][6][8] |
| Molecular Formula | C₁₅H₁₁N₃O | [2][4][6] |
| Molecular Weight | 249.27 g/mol | [2][6][9] |
| Appearance | Orange to very dark orange/red-brown powder or crystals | [3][6] |
| Melting Point | 136-141 °C | [7][10] |
| Proton Dissociation | pKa₁ = 2.9, pKa₂ = 11.6 | [8] |
| λmax (in Ethanol) | 461-465 nm | [10] |
| Solubility | Insoluble in water; Soluble in ethanol, methanol, chloroform, benzene | [3] |
Synthesis of 4-(2-Pyridylazo)naphthol
The synthesis of PAN is a classic example of diazo coupling, a fundamental reaction in dye chemistry. The process involves two primary stages: the diazotization of 2-aminopyridine to form a diazonium salt, followed by the coupling of this salt with 2-naphthol (β-naphthol).[3][11] The stability of the intermediate diazonium salt is critical; therefore, the reaction is typically conducted at low temperatures (0-5°C) to prevent its decomposition.[11][12]
Core Synthesis Pathway
The general pathway involves the conversion of an amino group on the pyridine ring into a diazonium group (-N₂⁺), which then acts as an electrophile, attacking the electron-rich naphthol ring to form the azo linkage (-N=N-).[13]
Caption: General synthesis pathway for PAN.
Experimental Protocol: Synthesis via Classical Diazotization
This protocol utilizes sodium nitrite and a mineral acid, a standard and reliable method for synthesizing azo compounds.[11]
Step 1: Diazotization of 2-Aminopyridine
-
In a 250 mL beaker, dissolve 9.4 g (0.1 mol) of 2-aminopyridine in a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of water.
-
Cool the resulting solution to between 0-5°C in an ice-salt bath with continuous stirring. The low temperature is crucial to ensure the stability of the diazonium salt formed.
-
In a separate beaker, prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 30 mL of water and cool it to 0-5°C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred 2-aminopyridine hydrochloride solution. Maintain the temperature strictly between 0-5°C throughout the addition. This forms the pyridyl-2-diazonium chloride solution in situ.
Step 2: Azo Coupling with 2-Naphthol
-
In a separate 500 mL beaker, dissolve 14.4 g (0.1 mol) of 2-naphthol in 100 mL of a 10% sodium hydroxide solution. This creates the naphtholate anion, which is highly activated for electrophilic attack.
-
Cool this alkaline 2-naphthol solution to 0-5°C in an ice bath.
-
With vigorous stirring, slowly add the cold pyridyl-2-diazonium chloride solution from Step 1 to the alkaline 2-naphthol solution.
-
An orange-red precipitate of PAN will form immediately. Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Filter the crude product using a Buchner funnel, wash thoroughly with cold distilled water until the filtrate is neutral, and dry in an oven at a temperature below 80°C.[3]
-
For higher purity, the product can be recrystallized from ethanol.[3]
Mechanism of Action: The Chemistry of Chelation
PAN functions as a terdentate ligand, meaning it can bind to a central metal ion through three donor atoms.[1] These are the nitrogen atom of the pyridine ring, one of the nitrogen atoms from the azo group, and the oxygen atom of the hydroxyl group on the naphthol ring.[1][14] This multi-point attachment forms highly stable five- and six-membered chelate rings with the metal ion, a phenomenon known as the chelate effect.[15] The formation of these metal-PAN complexes is accompanied by a distinct color change, which is the basis for PAN's use as an indicator and a spectrophotometric reagent.[7]
Caption: Chelation of a metal ion (M²⁺) by PAN.
The stability of these complexes, quantified by the stability constant (log K), is a critical parameter that depends on factors like the nature of the metal ion, pH, and the solvent system used.[14][16]
| Metal Ion | Solvent | Stability Constant (log K) | Source(s) |
| Co(II) | Methanol | 6.25 | [14][16] |
| Ni(II) | Methanol | 5.85 | [14][16] |
| Zn(II) | Methanol | 6.10 | [14][16] |
| Co(II) | Acetonitrile | 7.15 | [14][16] |
| Ni(II) | Acetonitrile | 6.80 | [14][16] |
| Zn(II) | Acetonitrile | 7.00 | [14][16] |
Core Applications in Analytical Chemistry
PAN's ability to form colored chelates with numerous metals—including Cu(II), Zn(II), Ni(II), Co(II), Cd(II), Fe(II), and Pd(II)—makes it a cornerstone reagent in analytical laboratories.[1][3]
Spectrophotometric Determination of Metal Ions
This technique leverages the Beer-Lambert law, where the absorbance of the colored metal-PAN complex is directly proportional to the metal ion concentration. The high molar absorptivity of these complexes allows for the determination of trace amounts of metals.[5] To overcome the low aqueous solubility of the complexes, the analysis is often performed by either extracting the chelate into an organic solvent or by using a surfactant to create a micellar medium, which solubilizes the complex and enhances sensitivity.[5][6]
Caption: Workflow for metal ion determination using PAN.
This protocol is adapted from methodologies using non-ionic surfactants to enhance sensitivity.[5]
-
Reagent Preparation:
-
Standard Cd(II) Solution: Prepare a 1000 ppm stock solution of Cd(II). Create working standards (e.g., 0.1-2.0 ppm) by serial dilution.
-
PAN Solution: Prepare a 0.1% (w/v) solution of PAN in ethanol.
-
Surfactant Solution: Prepare a 2% (v/v) solution of a non-ionic surfactant (e.g., Tween 80) in deionized water.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation (e.g., borate buffer for pH 9).
-
-
Calibration Curve Construction:
-
Into a series of 25 mL volumetric flasks, pipette aliquots of the working standard solutions.
-
To each flask, add 2 mL of the surfactant solution and 5 mL of the buffer solution.
-
Add 1 mL of the PAN solution to each flask, dilute to the mark with deionized water, and mix well.
-
Allow the solutions to stand for 15 minutes for full color development.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the Cd(II)-PAN complex (typically around 550-570 nm) against a reagent blank.
-
Plot a graph of absorbance versus concentration to create the calibration curve.
-
-
Sample Analysis:
-
Treat the unknown sample using the same procedure as the standards.
-
Measure its absorbance and determine the concentration from the calibration curve.
-
PAN as a Complexometric Indicator
In complexometric titrations, PAN serves as an excellent indicator for determining the concentration of metal ions using a titrant, most commonly ethylenediaminetetraacetic acid (EDTA).[4][17]
Principle:
-
Initially, a small amount of PAN is added to the metal ion solution, forming a colored metal-PAN complex (e.g., red).
-
EDTA, a stronger chelating agent, is slowly added as the titrant.
-
EDTA first reacts with the free metal ions in the solution.
-
At the endpoint, when all free metal ions have been complexed by EDTA, the next drop of EDTA displaces the metal ion from the weaker metal-PAN complex.
-
This releases the free PAN indicator into the solution, causing a sharp color change (e.g., from red to yellow-orange), signaling the end of the titration.[18]
Caption: Indicator color change mechanism in EDTA titration.
Specialized and Emerging Applications
Beyond its traditional role in analytical chemistry, PAN is finding use in other advanced scientific fields:
-
Solid Phase Extraction: PAN can be immobilized onto solid supports or functionalized onto polymers to create materials for the preconcentration and separation of trace metals, such as uranium(VI), from environmental samples.[19]
-
Materials Science: The compound is used in the synthesis of dyes and pigments for textiles and coatings.[20] There is also research into using PAN to prepare organic nano/micro materials with unique functional properties.[3]
-
Corrosion Inhibition: Recent studies have explored the use of PAN as a component in formulations to inhibit the corrosion of metals like mild steel.[21]
-
Synergistic Extraction: In solvent extraction systems, PAN can act as a synergistic agent, significantly enhancing the separation efficiency of certain metal ions, including rare earth elements.[22]
Conclusion
4-(2-Pyridylazo)naphthol (PAN) is a robust and versatile chemical tool whose importance in scientific research and analysis is well-established. Its straightforward synthesis, combined with its profound ability to form stable, colored chelates with a multitude of metal ions, underpins its widespread application. From routine spectrophotometric and titrimetric analyses in teaching and industrial labs to advanced applications in materials science and environmental monitoring, PAN continues to be a reagent of significant value. This guide has aimed to provide the necessary technical foundation and practical insights for researchers to confidently and effectively utilize this remarkable compound.
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